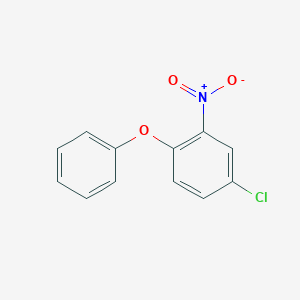
4-Chloro-2-nitro-1-phenoxybenzene
Cat. No. B041248
Key on ui cas rn:
91-39-4
M. Wt: 249.65 g/mol
InChI Key: OJESLZHZRVDKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05324722
Procedure details


The title compound of Example 8 (76 g, 0.3 mol) was hydogenated with RaNi in THF (2.4 L). The product was distilled to yield a yellow liquid (69.5 g, 100%), which had a boiling point of 145°-150° C./1.5 mmHg. This material was employed in Example 10 without further purication.



Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:4]([N+:15]([O-])=O)[CH:3]=1>C1COCC1.[Ni]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:4]([NH2:15])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
76 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)OC1=CC=CC=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
2.4 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C1)N)OC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 69.5 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
